2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol
Description
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is a polyethylene glycol (PEG)-based compound featuring a 4-propylphenoxy group attached via a tetra-ethoxylated chain to an ethanol terminal group. The compound’s properties, such as solubility, thermal stability, and biocompatibility, are influenced by the balance between its aromatic substituent and the length of the ethoxy chain .
Properties
CAS No. |
90213-13-1 |
|---|---|
Molecular Formula |
C17H28O5 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-propylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O5/c1-2-3-16-4-6-17(7-5-16)22-15-14-21-13-12-20-11-10-19-9-8-18/h4-7,18H,2-3,8-15H2,1H3 |
InChI Key |
PAXCNPLAOAOAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-propylphenol.
Etherification: The 4-propylphenol undergoes etherification with ethylene oxide in the presence of a base such as sodium hydroxide to form 4-propylphenoxyethanol.
Polyether Formation: The 4-propylphenoxyethanol is then reacted with additional ethylene oxide units to form the polyether chain, resulting in the final product, 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to ensure high yield and purity. The process often involves:
Continuous Addition of Ethylene Oxide: To control the degree of polymerization.
Catalysts: Use of catalysts like potassium hydroxide to speed up the reaction.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents like alkyl halides in the presence of a base.
Esterification: Carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted ethers.
Esterification: Formation of esters.
Scientific Research Applications
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is largely dependent on its ability to interact with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, making it useful in the study of membrane proteins and drug delivery systems. The ethoxy chains provide flexibility and hydrophilicity, which can influence the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous ethoxylated phenoxy ethanols, highlighting key differences in substituents, ethoxy chain length, molecular weight, and toxicity:
*Estimated based on analogous structures.
Key Observations:
Substituent Effects :
- The 4-propyl group in the target compound provides moderate hydrophobicity compared to bulkier substituents like 1,1,3,3-tetramethylbutyl (), which increase steric hindrance and reduce aqueous solubility.
- Electron-donating groups (e.g., methoxy in ) or sulfur-containing moieties alter reactivity and polarity, enabling niche applications in catalysis or drug delivery .
Ethoxy Chain Length :
- The four ethoxy units in the target compound enhance water solubility and micelle-forming capacity relative to shorter-chain analogs (e.g., CAS 9036-19-5 with one ethoxy unit) .
- Longer ethoxy chains (e.g., tetra-ethoxylated vs. di-ethoxylated) generally improve biocompatibility, making the target compound suitable for biomedical uses .
No toxicity data exists for the target compound, but its structural similarity to PEG derivatives suggests lower risks compared to halogenated or aromatic analogs .
Synthetic Feasibility: Multi-step ethoxylation reactions (e.g., Williamson ether synthesis) are required for tetra-ethoxylated derivatives, increasing production complexity compared to mono- or di-ethoxylated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
